molecular formula C11H19NO6 B1203499 Mycosporine CAS No. 59719-29-8

Mycosporine

Cat. No. B1203499
CAS RN: 59719-29-8
M. Wt: 261.27 g/mol
InChI Key: VVTDHOIRNPCGTH-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mycosporine is a tertiary alcohol.

Scientific Research Applications

Photoprotection in Microbial Natural Products

Mycosporine-like amino acids are natural photoprotective compounds found in fungi and cyanobacteria. Their photochemistry and photophysics have been extensively studied, linking them to commercial applications such as sunscreen filters in skin-care products (Woolley & Stavros, 2019).

Biology and Chemistry of Mycosporine-Like Amino Acids

Mycosporines and mycosporine-like amino acids (MAAs) are produced by various organisms, particularly under UV radiation exposure. These compounds function as photoprotectors and antioxidants, and are used as natural bioactive ingredients in cosmetic products. A comprehensive database on these compounds provides detailed information on their chemistry and presence in different organisms (Geraldes & Pinto, 2021).

Photoprotective Activity in Lichens

A novel photoprotective mycosporine was isolated from the lichenized ascomycete Collema cristatum. It has shown effectiveness in preventing UV-B induced cell destruction, pyrimidine dimer formation, and erythema in human skin cells (Torres et al., 2004).

Mycosporines in Cyanolichens

Mycosporine-like compounds in cyanolichens were characterized, revealing the presence of known and unknown mycosporine compounds in various cyanolichen species. This study highlights the potential of cyanolichens as a source of mycosporine compounds (Roullier et al., 2011).

Biosynthetic Pathway in Cyanobacteria

The biosynthetic pathway for mycosporines in Chlorogloeopsis sp. was investigated, demonstrating the derivation of mycosporine core cyclohexenone from the shikimate pathway and the use of free amino acids as direct precursors for the side chains of specific mycosporines (Portwich & Garcia-Pichel, 2003).

Multiple Functions of Mycosporines and MAAs

Mycosporines and MAAs are not only UV protectants but also serve multiple roles such as antioxidant molecules, compatible solutes in salt stress, accessory pigments in photosynthesis, and nitrogen reservoirs, demonstrating their versatility as multipurpose secondary metabolites (Oren & Gunde-Cimerman, 2007).

Solar Radiation Effects on Antarctic Diatom

A study on the Antarctic diatom Thalassiosira sp. showed the role of MAAs in photoacclimation to solar ultraviolet radiation, highlighting the synthesis of MAAs like porphyra-334 and shinorine under different irradiance treatments (Hernando et al., 2001).

Microalgae as a Source of MAAs

Microalgae are a viable source of MAAs, with applications in various industries due to their UV absorbing, antioxidant, and therapeutic properties. This review emphasizes the potential of microalgae for large-scale production of MAAs and their various applications (Raj et al., 2021).

properties

CAS RN

59719-29-8

Product Name

Mycosporine

Molecular Formula

C11H19NO6

Molecular Weight

261.27 g/mol

IUPAC Name

(5S)-3-(1,3-dihydroxypropan-2-ylamino)-5-hydroxy-5-(hydroxymethyl)-2-methoxycyclohex-2-en-1-one

InChI

InChI=1S/C11H19NO6/c1-18-10-8(12-7(4-13)5-14)2-11(17,6-15)3-9(10)16/h7,12-15,17H,2-6H2,1H3/t11-/m0/s1

InChI Key

VVTDHOIRNPCGTH-NSHDSACASA-N

Isomeric SMILES

COC1=C(C[C@](CC1=O)(CO)O)NC(CO)CO

SMILES

COC1=C(CC(CC1=O)(CO)O)NC(CO)CO

Canonical SMILES

COC1=C(CC(CC1=O)(CO)O)NC(CO)CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mycosporine
Reactant of Route 2
Mycosporine
Reactant of Route 3
Mycosporine
Reactant of Route 4
Mycosporine
Reactant of Route 5
Mycosporine
Reactant of Route 6
Mycosporine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.